N-Hydroxy Mexiletine Oxalate
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Overview
Description
N-Hydroxy Mexiletine Oxalate is a chemical compound with the molecular formula C13H19NO6 and a molecular weight of 285.29 g/mol . It is a metabolite of Mexiletine hydrochloride, which is a class 1B antiarrhythmic agent used to treat ventricular arrhythmias . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Biochemical Analysis
Biochemical Properties
N-Hydroxy Mexiletine Oxalate interacts with various enzymes and proteins. It is a product of the N-oxidation of Mexiletine, a process that seems to be implicated with Cytochrome P450 (CYP) 1A2 . The nature of these interactions involves the modulation of the activity of these enzymes, potentially influencing various biochemical pathways.
Cellular Effects
The cellular effects of this compound are not fully understood. It is known that Mexiletine, from which this compound is derived, has significant effects on cellular function. Mexiletine is known to influence cell function by modulating sodium currents, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Mexiletine, the parent compound, is known to inhibit the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . This suggests that this compound may have similar effects.
Temporal Effects in Laboratory Settings
Studies on Mexiletine have shown that it has a rapid onset and offset of action, with effects becoming apparent within 1 to 2 hours
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Mexiletine, the parent compound, is used in veterinary medicine to treat abnormal heart rhythms and muscle disorders in dogs . The effects of Mexiletine vary with different dosages, and it is possible that this compound may have similar dosage-dependent effects.
Metabolic Pathways
This compound is involved in the metabolic pathways of Mexiletine. Mexiletine undergoes extensive metabolism, with N-Hydroxy Mexiletine being one of the major metabolites . The formation of N-Hydroxy Mexiletine is associated with the activity of CYP1A2 .
Transport and Distribution
Mexiletine, the parent compound, is known to be weakly bound to plasma proteins (70%) and has a large volume of distribution . This suggests that this compound may have similar transport and distribution characteristics.
Preparation Methods
The synthesis of N-Hydroxy Mexiletine Oxalate involves the N-hydroxylation of Mexiletine. This process can be modeled using quantum mechanics/molecular mechanics (QM/MM) methods to provide a detailed and realistic model . The reaction conditions typically involve the use of cytochrome P450 enzymes, specifically CYP1A2, which catalyze the hydroxylation process .
Chemical Reactions Analysis
N-Hydroxy Mexiletine Oxalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: It can be reduced back to Mexiletine under certain conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in the presence of appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Hydroxy Mexiletine Oxalate has several scientific research applications, including:
Mechanism of Action
N-Hydroxy Mexiletine Oxalate exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential (Phase 0) . This inhibition is achieved by blocking sodium channels, which decreases the effective refractory period in Purkinje fibers in the heart . The compound’s action is similar to that of Mexiletine, but with specific modifications due to the presence of the hydroxyl group.
Comparison with Similar Compounds
N-Hydroxy Mexiletine Oxalate is similar to other Mexiletine derivatives, such as:
Mexiletine: The parent compound, used as an antiarrhythmic agent.
N-Hydroxy Mexiletine: A closely related compound with similar pharmacological properties.
2,6-Dichloro Mexiletine: A derivative with potential antioxidant properties.
The uniqueness of this compound lies in its specific hydroxylation, which provides distinct metabolic and pharmacological characteristics compared to its parent compound and other derivatives .
Properties
IUPAC Name |
N-[1-(2,6-dimethylphenoxy)propan-2-yl]hydroxylamine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.C2H2O4/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13;3-1(4)2(5)6/h4-6,10,12-13H,7H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGGHGAOQPZGES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NO.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857801 |
Source
|
Record name | Oxalic acid--1-(2,6-dimethylphenoxy)-N-hydroxypropan-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57204-78-1 |
Source
|
Record name | Oxalic acid--1-(2,6-dimethylphenoxy)-N-hydroxypropan-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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